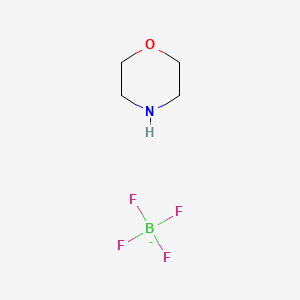
1-Methyl-3-carbo-n-propoxy pyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-carbo-n-propoxy pyridinium iodide is a quaternary ammonium salt derived from pyridine. This compound is characterized by the presence of a methyl group and a carbo-n-propoxy group attached to the nitrogen atom of the pyridinium ring, with iodide as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-carbo-n-propoxy pyridinium iodide typically involves the quaternization of pyridine. One common method is the reaction of pyridine with an alkyl halide, such as methyl iodide, in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pyridine+Methyl Iodide→1-Methylpyridinium Iodide
For the carbo-n-propoxy group, a similar approach can be used, where the appropriate alkyl halide is reacted with the pyridinium salt. The reaction conditions typically involve heating the mixture under reflux and using a suitable solvent like acetonitrile or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-carbo-n-propoxy pyridinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Pyridinium salts with different halide counterions.
Aplicaciones Científicas De Investigación
1-Methyl-3-carbo-n-propoxy pyridinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of ionic liquids and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-carbo-n-propoxy pyridinium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include membrane phospholipids and various enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylpyridinium iodide
- 3-Carbo-n-propoxy pyridinium iodide
- N-Methylpyridinium chloride
Uniqueness
1-Methyl-3-carbo-n-propoxy pyridinium iodide is unique due to the presence of both a methyl group and a carbo-n-propoxy group on the pyridinium ring. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced reactivity, making it suitable for specific applications in catalysis and drug delivery.
Propiedades
Número CAS |
102584-00-9 |
|---|---|
Fórmula molecular |
C10H14INO2 |
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
propyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C10H14NO2.HI/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h4-6,8H,3,7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PJEVRTLFKRQCKC-UHFFFAOYSA-M |
SMILES canónico |
CCCOC(=O)C1=C[N+](=CC=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


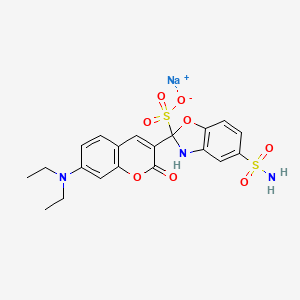
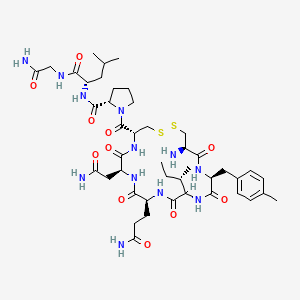
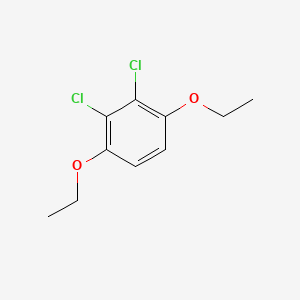
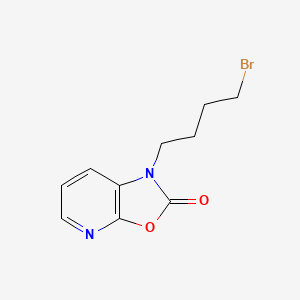
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)
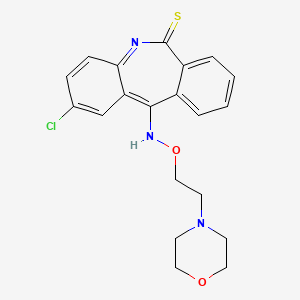
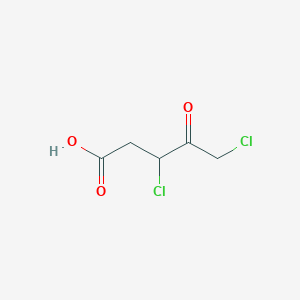
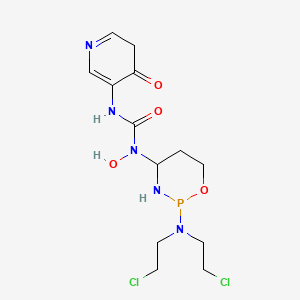


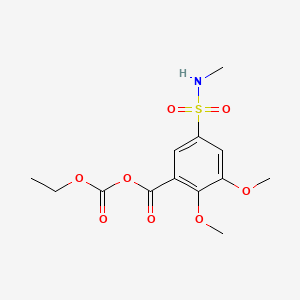
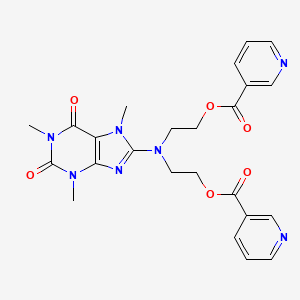
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
